molecular formula C17H18N4O B15185241 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 82619-88-3

2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B15185241
CAS No.: 82619-88-3
M. Wt: 294.35 g/mol
InChI Key: VNFSZTZTTZJGAX-UHFFFAOYSA-N
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Description

2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is characterized by its unique structure, which includes a phenol group and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted phenol with a triazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form different triazole derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenol or triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the triazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl-5-(1-methylethyl)-: This compound shares the phenol group but lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological interactions.

    4-(4-(1-Amino-1-Methylethyl)Phenyl)-5-Chloro-N-(4-(2-Morpholin-4-Ylethyl)Phenyl)Pyrimidin-2-Amine: This compound has a similar phenyl group but differs in the presence of a pyrimidine ring instead of a triazole ring.

Uniqueness

The uniqueness of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol lies in its combination of a phenol group and a triazole ring, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound in various fields of research and application.

Properties

CAS No.

82619-88-3

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-[4-phenyl-5-(propan-2-ylamino)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C17H18N4O/c1-12(2)18-17-20-19-16(14-10-6-7-11-15(14)22)21(17)13-8-4-3-5-9-13/h3-12,22H,1-2H3,(H,18,20)

InChI Key

VNFSZTZTTZJGAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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